

Application Notes and Protocols for Trivalent Actinide Separation Using CMPO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of trivalent actinides from various matrices using n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The information compiled is intended to guide researchers and scientists in the fields of nuclear chemistry, radiopharmaceutical development, and related disciplines.

Introduction

The separation of trivalent actinides, such as americium (Am) and curium (Cm), from lanthanides and other fission products is a critical step in the management of high-level radioactive waste and in the production of high-purity alpha-emitting radionuclides for medical applications. CMPO is a powerful neutral bifunctional extractant that has been extensively studied and applied for this purpose, primarily within the TRUEX (TRAnsUranic EXtraction) process.^{[1][2]} CMPO, often used in conjunction with a phase modifier like tri-n-butyl phosphate (TBP) and a diluent such as n-dodecane, demonstrates high efficiency in extracting trivalent actinides from acidic aqueous solutions.^{[1][3]}

Principle of Separation

The separation process is based on the selective complexation and extraction of metal ions from an aqueous phase (typically nitric acid) into an organic phase containing CMPO.^[1]

Trivalent actinides and lanthanides are co-extracted by CMPO.[1][4] Subsequent selective stripping, or back-extraction, allows for the separation of actinides from lanthanides. This is often achieved by using aqueous solutions containing complexing agents that show a preference for actinides, such as diethylenetriaminepentaacetic acid (DTPA).[2]

Experimental Protocols

Protocol 1: TRUEX-based Solvent Extraction of Trivalent Actinides

This protocol describes a typical solvent extraction procedure for the separation of trivalent actinides from a simulated high-level liquid waste (HLLW) solution.

Materials:

- Organic Solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane.[3]
- Aqueous Feed: Simulated HLLW in 3.0 M nitric acid containing trivalent actinides (e.g., Am-241) and lanthanides (e.g., Eu-154).
- Scrub Solution: 0.15 M citric acid solution (pH adjusted to ~3).[1]
- Stripping Solution: 0.05 M DTPA in a sodium nitrate solution (2-4 M, pH 2) or 0.1 M citric acid - 0.1 M nitric acid.[2][3]
- Centrifuge tubes or mixer-settler apparatus.
- Pipettes and other standard laboratory glassware.
- pH meter.
- Gamma spectrometer or other appropriate radiation detection equipment.

Procedure:

- Extraction:

- In a centrifuge tube, combine equal volumes of the organic solvent and the aqueous feed solution.
- Agitate vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and mass transfer.
- Centrifuge the mixture to achieve complete phase separation.
- Carefully separate the organic and aqueous phases. The organic phase now contains the extracted trivalent actinides and lanthanides.
- Scrubbing:
 - Contact the loaded organic phase with an equal volume of the scrub solution.
 - Mix and separate the phases as described in the extraction step. This step helps to remove any co-extracted impurities.
- Stripping:
 - Contact the scrubbed organic phase with an equal volume of the stripping solution.
 - Mix and separate the phases. The trivalent actinides will be selectively stripped back into the aqueous phase, while the lanthanides remain in the organic phase.[\[2\]](#)
 - For quantitative recovery, multiple stripping stages may be necessary.[\[3\]](#)
- Analysis:
 - Analyze the radionuclide content of the initial aqueous feed, the scrub solution, the final organic phase, and the stripping solution using an appropriate detection method to determine the distribution ratios and separation factors.

Protocol 2: Extraction Chromatography using CMPO-Impregnated Resin

This protocol outlines the use of a solid-phase extraction method for the separation of trivalent actinides.

Materials:

- Extraction Column: A chromatography column packed with CMPO-impregnated resin (e.g., TRU Resin).[\[5\]](#)[\[6\]](#)
- Feed Solution: Simulated HLLW in 3.0 M nitric acid.[\[7\]](#)
- Eluents:
 - 3.0 M Nitric Acid
 - Water
 - 0.5 M Oxalic Acid ($\text{H}_2\text{C}_2\text{O}_4$)[\[7\]](#)
- Fraction collector.
- Radiation detection equipment.

Procedure:

- Column Conditioning:
 - Pre-condition the column by passing several column volumes of 3.0 M nitric acid through it.
- Loading:
 - Load the feed solution onto the column at a controlled flow rate. Trivalent actinides, lanthanides, and some other fission products will be adsorbed by the resin.
- Elution:
 - Group 1 (Non-adsorbed): Elute with 3.0 M nitric acid to remove non-adsorbed ions like Cs(I) and Sr(II).[\[7\]](#)
 - Group 2 (MA-RE-Pd-Zr group): Elute with water to recover a group containing minor actinides (MA), rare earth elements (RE), palladium (Pd), and a portion of zirconium (Zr).

[\[7\]](#)

- Group 3 (FPs group): Elute with 0.5 M oxalic acid to remove remaining fission products like the bulk of Zr(IV) and Mo(VI).[\[7\]](#)
- Further Separation (if required):
 - The collected "MA-RE-Pd-Zr group" fraction can be further processed to separate the minor actinides from the lanthanides using techniques like selective stripping with a complexing agent as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data from various studies on CMPO-based trivalent actinide separation.

Table 1: Distribution Ratios (D) of Selected Ions in a CMPO-based Solvent Extraction System

Ion	Organic Phase	Aqueous Phase	Distribution Ratio (D)	Reference
Am(III)	0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane	0.1 M citrate, 0.1 M HEDTA	~100 (at pH ~2.5)	[1]
Eu(III)	0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane	0.1 M citrate, 0.1 M HEDTA	~1000 (at pH ~2.5)	[1]
Ce(III)	0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane	0.1 M citrate, 0.1 M HEDTA	~300 (at pH ~2.5)	[1]
Zr(IV)	0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane	1 M HNO ₃	~1000	[1]

Table 2: Separation Factors (SF) in CMPO-based Systems

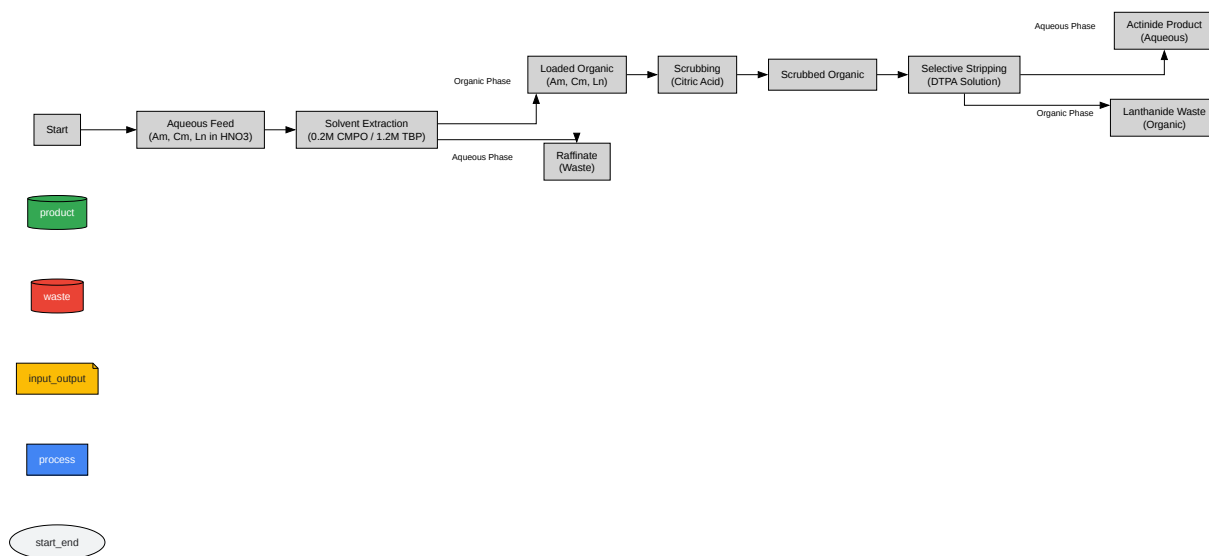
Separation	System	Conditions	Separation Factor (SF)	Reference
Ce/Am	0.2M CMPO- 1.0M TBP in n-dodecane / 0.05M DTPA	pH 2	> 13	[2]
Cm/Eu	0.2M CMPO- 1.0M TBP in n-dodecane / 0.05M DTPA	pH 2	> 27	[2]

Table 3: Recovery of Trivalent Actinides

Actinide	Process	Recovery Percentage	Reference
Am(III)	TRUEX with citric acid-nitric acid stripping	> 99%	[3]
Am(III)	Stripping from loaded ZrP-DGA with 0.5 M nitric acid	Quantitative	[3]

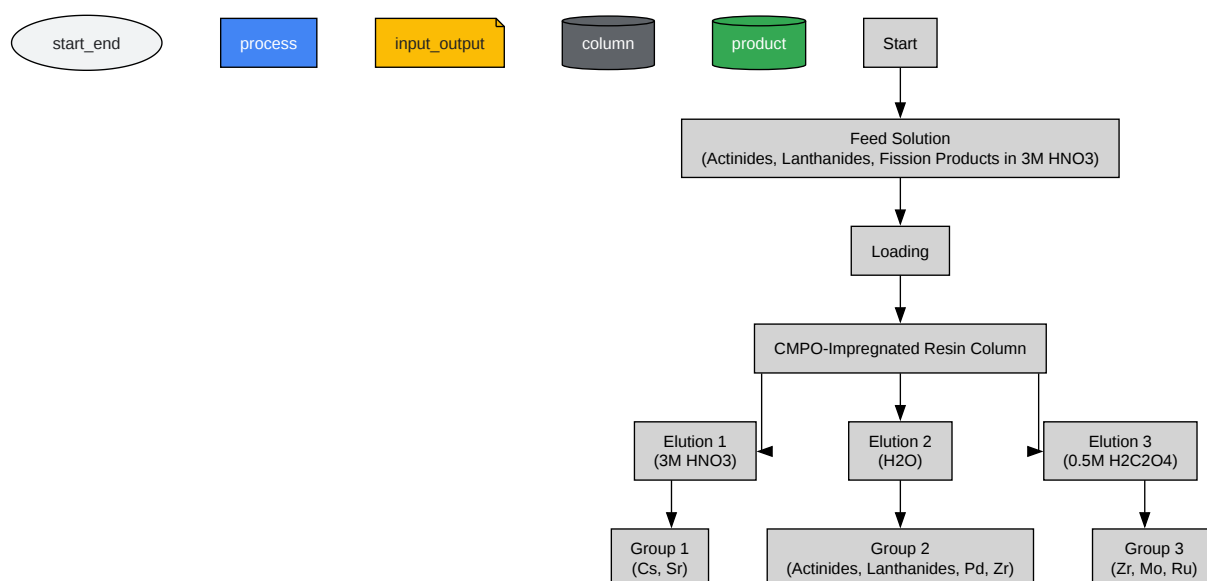
Visualizations

The following diagrams illustrate the experimental workflows for trivalent actinide separation using CMPO.



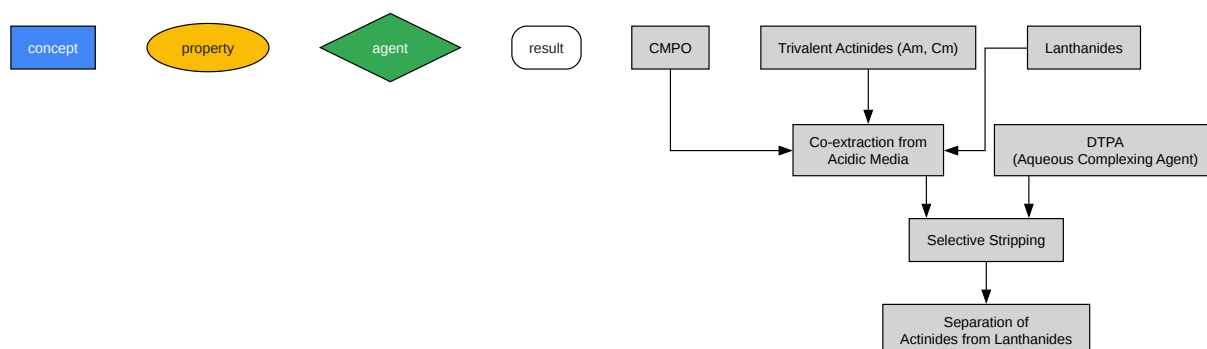
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Caption: Solvent extraction workflow for trivalent actinide separation.



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Caption: Extraction chromatography workflow for group separation.



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Caption: Logical relationship of CMPO-based actinide/lanthanide separation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Trivalent Actinide Separation Using CMPO]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034415#cmpo-for-trivalent-actinide-separation-techniques>]

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